

Early In Vitro Studies of (24R)-MC 976 (Seocalcitol): A Technical Guide

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Compound of Interest

Compound Name: (24R)-MC 976

Cat. No.: B1139301

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, also known as Seocalcitol or EB 1089, is a synthetic analog of the active form of vitamin D, calcitriol. Early in vitro research has established Seocalcitol as a potent anti-cancer agent with significantly lower hypercalcemic risk compared to its natural counterpart.^[1] This technical guide provides an in-depth overview of the foundational in vitro studies of **(24R)-MC 976**, focusing on its antiproliferative activity, mechanism of action through the Vitamin D Receptor (VDR), and its effects on key cellular processes such as cell cycle progression and apoptosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Antiproliferative Activity

Seocalcitol has demonstrated potent antiproliferative effects across a range of cancer cell lines. It is reported to be 50-200 times more potent than calcitriol in regulating cell growth and differentiation in vitro.^[1]

Table 1: Antiproliferative Activity of **(24R)-MC 976** in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
|---|---------------------------|--|--|-----------|
| LoVo | Colon Carcinoma | MTT/SRB | Not explicitly quantified, but showed dose-dependent inhibition. | [2] |
| HT29 | Colorectal Adenocarcinoma | MTT/SRB | Not explicitly quantified, but showed dose-dependent inhibition. | [2] |
| HCT116 | Colorectal Carcinoma | MTT/SRB | Not explicitly quantified, but showed dose-dependent inhibition. | [2] |
| PC-3 | Prostate Cancer | ³ H-Thymidine Incorporation | Significant dose-dependent inhibition (40-70% at 0.1 µM) | [3] |
| LNCaP | Prostate Cancer | Not Specified | Extensively inhibits growth | [4] |
| MCF-7 | Breast Cancer | Not Specified | Sensitive to treatment | [5] |
| Anti-oestrogen resistant MCF-7 variants | Breast Cancer | Not Specified | More sensitive than parent MCF-7 cells | [5] |

Note: Specific IC50 values for Seocalcitol are not consistently reported in early literature, which often focuses on relative potency.

Mechanism of Action: Vitamin D Receptor (VDR) Binding and Signaling

The biological effects of Seocalcitol are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

VDR Binding Affinity

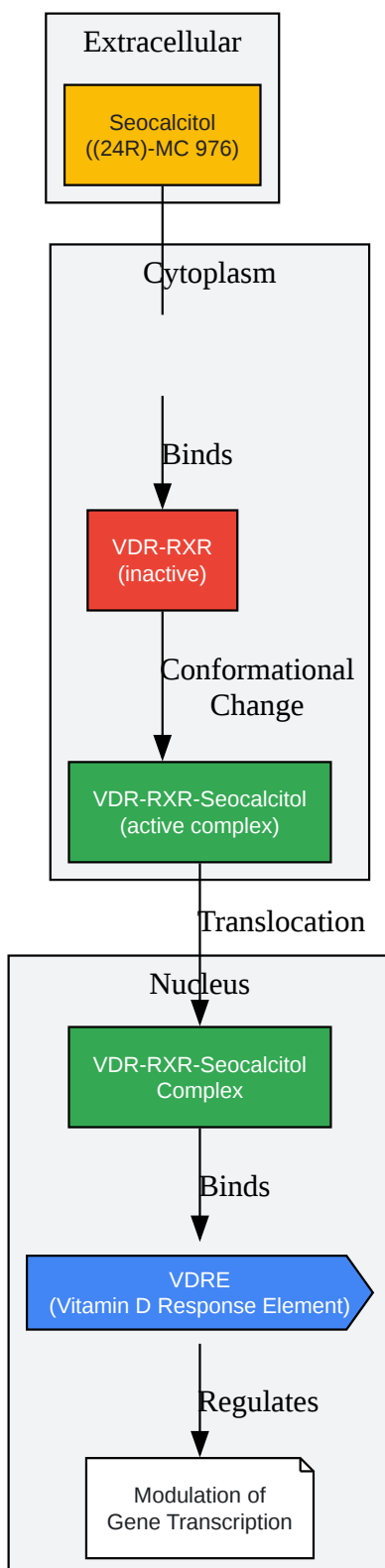
While specific dissociation constants (K_d) from early studies are not readily available, Seocalcitol's high potency in cellular assays suggests a strong binding affinity for the VDR.

Table 2: VDR Binding Affinity of **(24R)-MC 976**

| Compound | Relative Binding Affinity vs. Calcitriol | Method | Reference |
|-------------------------------|--|---------------------------------------|---------------------|
| (24R)-MC 976 (Seocalcitol) | Potent VDR agonist | Inferred from high biological potency | [1] |

VDR-Mediated Signaling Pathway

Upon binding to Seocalcitol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately results in the observed anti-cancer effects.



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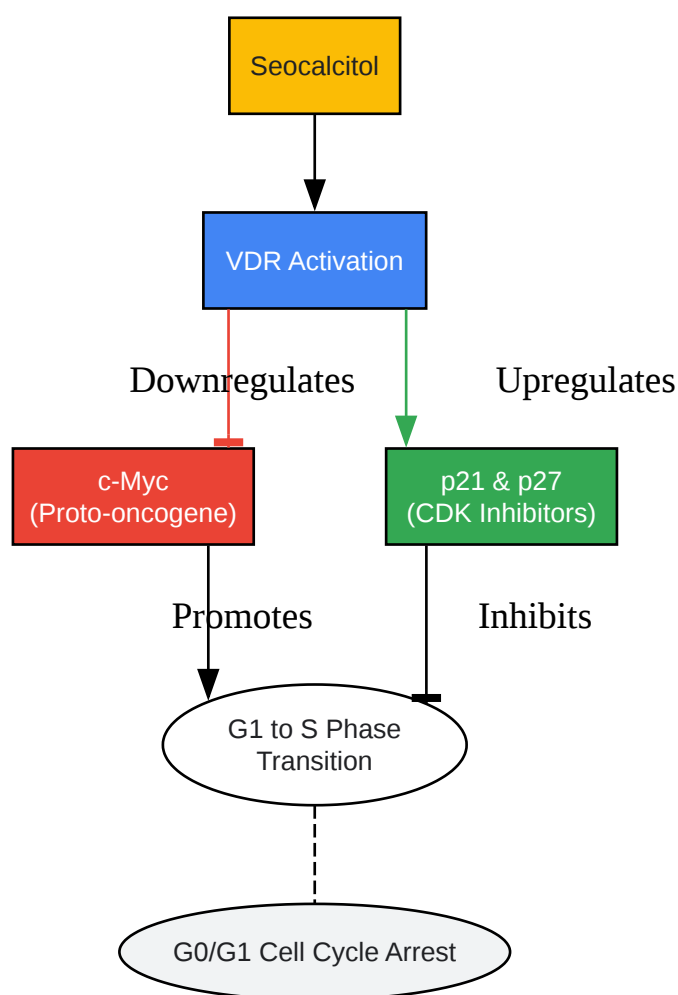
VDR Signaling Pathway Activation by Seocalcitol.

Effects on Cell Cycle and Apoptosis

Seocalcitol exerts its antiproliferative effects by inducing cell cycle arrest and promoting apoptosis.

Cell Cycle Regulation

In vitro studies have shown that Seocalcitol treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4] This is achieved through the regulation of key cell cycle proteins. Seocalcitol has been shown to downregulate the expression of the proto-oncogene c-myc and upregulate the expression of cyclin-dependent kinase inhibitors p21 and p27.[6]

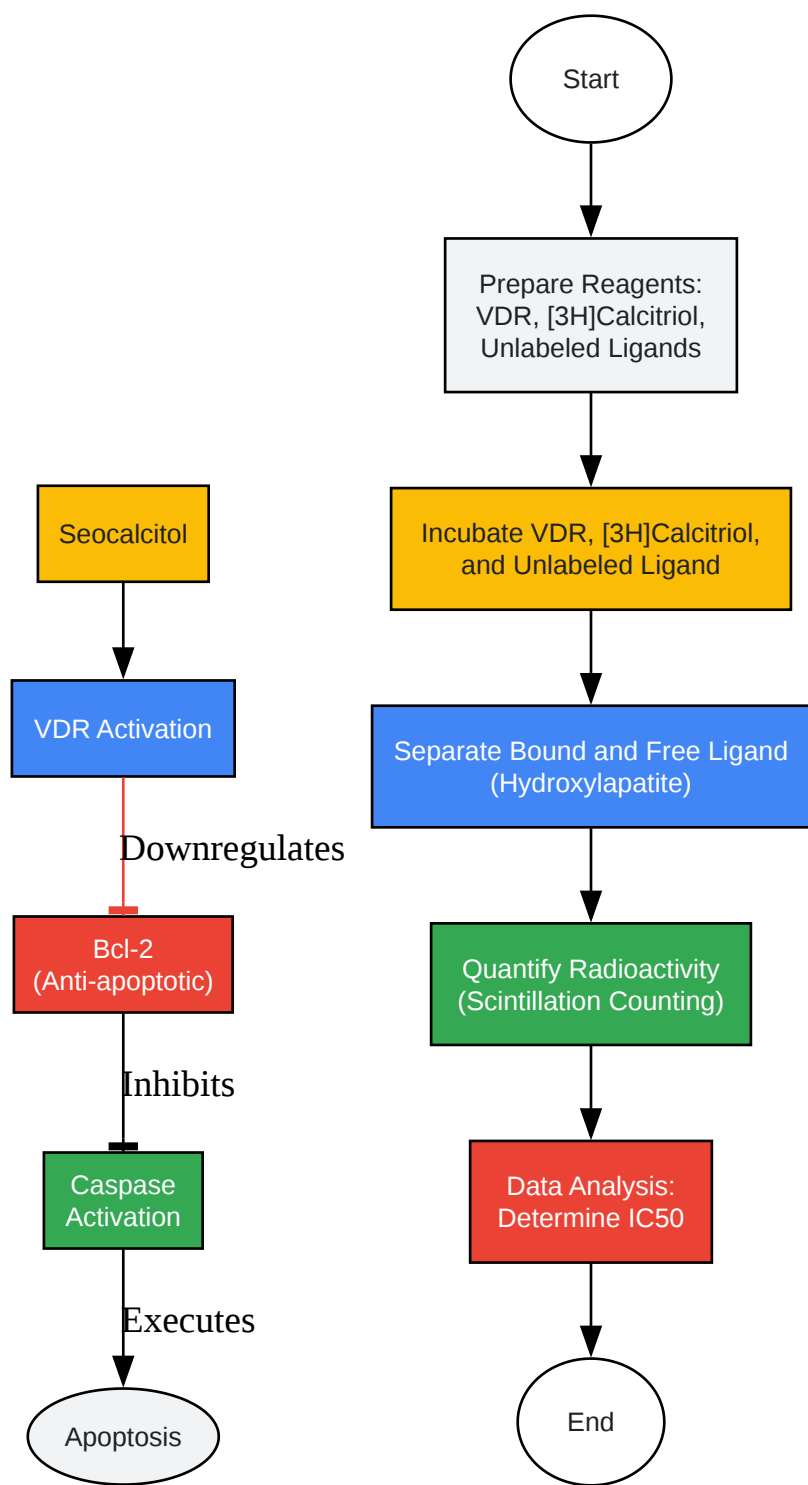


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Seocalcitol-mediated Cell Cycle Regulation.

Induction of Apoptosis

Seocalcitol has been demonstrated to induce apoptosis in various cancer cell lines, including LNCaP prostate cancer cells and breast cancer cells.[4][7] The mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Seocalcitol treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bcl-2 family protein balance favors the activation of caspases, the executioners of apoptosis.



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References

- 1. Seocalcitol (EB 1089): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A calcitriol analogue, EB1089, inhibits the growth of LNCaP tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-oestrogen resistant human breast cancer cell lines are more sensitive towards treatment with the vitamin D analogue EB1089 than parent MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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